molecular formula C25H31NO3S B281454 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281454
M. Wt: 425.6 g/mol
InChI Key: OWOYATZPOINZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as DBF, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological processes, including inflammation, immune response, and apoptosis. DBF has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, chronic pain, and neurodegenerative disorders.

Mechanism of Action

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When activated, the P2X7 receptor triggers various downstream signaling pathways that are involved in inflammation, immune response, and apoptosis. 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide blocks the activation of the P2X7 receptor by binding to its allosteric site, thereby preventing the influx of calcium ions and the release of pro-inflammatory cytokines. This mechanism of action makes 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide a promising therapeutic agent for various diseases that are associated with inflammation and immune dysfunction.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and reducing angiogenesis. In chronic pain research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to reduce pain sensitivity by inhibiting the release of pro-inflammatory cytokines and reducing neuronal excitability. In neurodegenerative disorder research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to protect against neuronal damage by reducing inflammation and oxidative stress. These effects suggest that 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a broad range of potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the P2X7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, one of the limitations of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is its relatively low potency compared to other P2X7 receptor antagonists. This limitation may require higher concentrations of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide to achieve the desired effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for research on 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One potential direction is to investigate the use of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in combination with other therapeutic agents to enhance its efficacy. Another direction is to explore the potential of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide as a diagnostic tool for diseases that are associated with P2X7 receptor dysfunction. Additionally, further research is needed to elucidate the precise mechanisms of action of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide and its potential side effects. These future directions have the potential to expand our understanding of the therapeutic applications of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide and its potential role in improving human health.

Synthesis Methods

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine, which is then reacted with 2,4-dimethylbenzenesulfonyl chloride to form the final product, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. The synthesis process has been optimized to improve the yield and purity of 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, making it suitable for scientific research applications.

Scientific Research Applications

2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2X7 receptor. In chronic pain research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to reduce pain sensitivity by inhibiting the release of pro-inflammatory cytokines. In neurodegenerative disorder research, 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to protect against neuronal damage by reducing inflammation and oxidative stress. These studies suggest that 2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a broad range of potential therapeutic applications in various diseases.

properties

Molecular Formula

C25H31NO3S

Molecular Weight

425.6 g/mol

IUPAC Name

2,4-dimethyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H31NO3S/c1-6-25(4,5)18-8-10-22-20(14-18)21-15-19(9-11-23(21)29-22)26-30(27,28)24-12-7-16(2)13-17(24)3/h7,9,11-13,15,18,26H,6,8,10,14H2,1-5H3

InChI Key

OWOYATZPOINZFQ-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.